![molecular formula C13H18N6O5 B14083231 N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant biochemical and pharmacological properties It is characterized by its unique molecular structure, which includes a purine base attached to a ribose sugar and a dimethylmethanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosylation reaction, forming a nucleoside.
Introduction of the Dimethylmethanimidamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the purine base can be reduced to form alcohols.
Substitution: The dimethylmethanimidamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an antiviral and anticancer agent. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: A nucleoside with a similar purine base but without the dimethylmethanimidamide group.
Adenosine: Another nucleoside with a different purine base (adenine) and no dimethylmethanimidamide group.
Cytidine: A nucleoside with a pyrimidine base and no dimethylmethanimidamide group.
Uniqueness
N’-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide is unique due to the presence of the dimethylmethanimidamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C13H18N6O5 |
|---|---|
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |
InChI-Schlüssel |
VBDFGPWFFLJGON-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


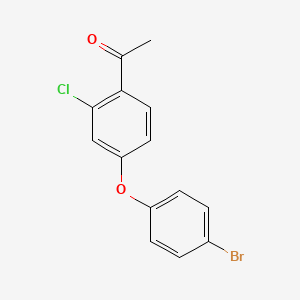
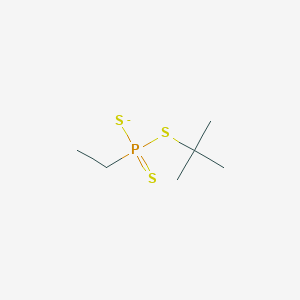
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
![(1E)-N'-[3-(Methylamino)propyl]propanimidamide](/img/structure/B14083160.png)
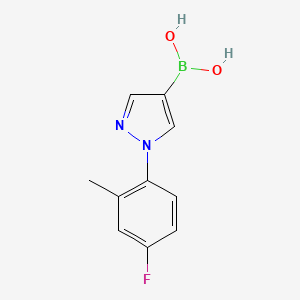
![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)
![tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)
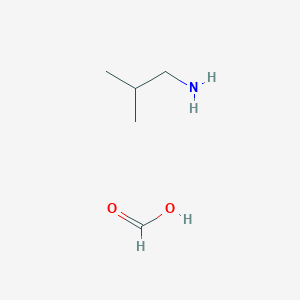


![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

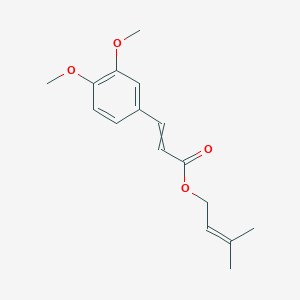
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
